
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is a synthetic organic compound that features a dichlorophenyl group and a methylimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This can be achieved by chlorinating a phenyl compound under controlled conditions.
Attachment of the Methylimidazole Group: This step involves the reaction of the dichlorophenyl intermediate with a methylimidazole derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the Ethanol Group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the dichlorophenyl group or the imidazole ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2, 4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-Ethanol: Similar structure but with a different substitution on the imidazole ring.
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Propane: Similar but with a propane backbone instead of ethanol.
Uniqueness
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is unique due to the specific combination of the dichlorophenyl group and the methylimidazole moiety, which can confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
57432-78-7 |
|---|---|
Molekularformel |
C12H12Cl2N2O |
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-(2-methylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8-15-4-5-16(8)7-12(17)10-3-2-9(13)6-11(10)14/h2-6,12,17H,7H2,1H3 |
InChI-Schlüssel |
BSLUBNLAHVXRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1CC(C2=C(C=C(C=C2)Cl)Cl)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


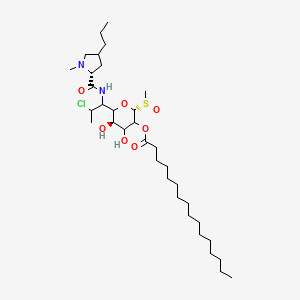
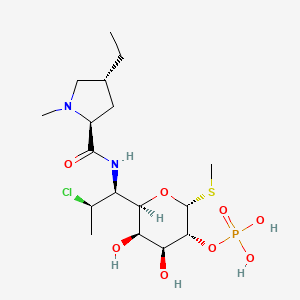
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
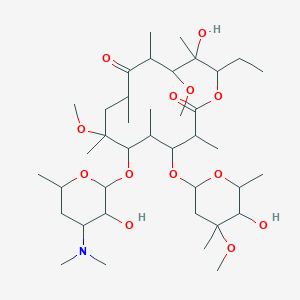
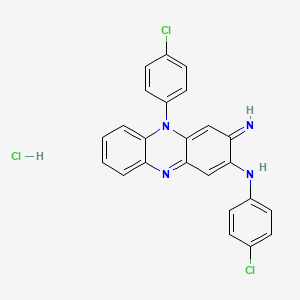
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
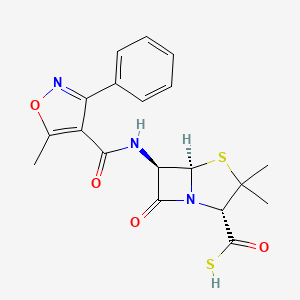
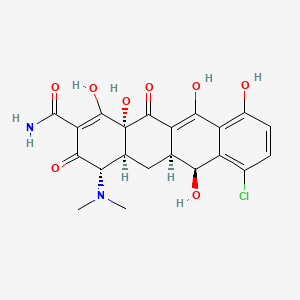
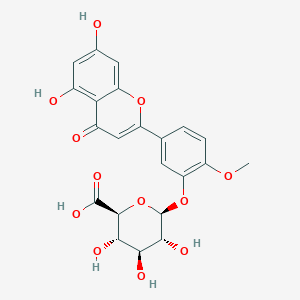
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
